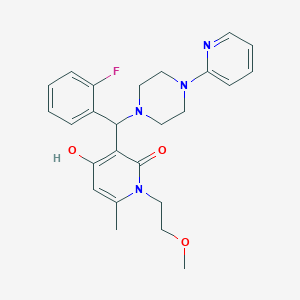

3-((2-Fluorphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-Methoxyethyl)-6-methylpyridin-2(1H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.

BenchChem offers high-quality 3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-fibrotische Aktivität

Die Verbindung hat vielversprechende anti-fibrotische Eigenschaften gezeigt. In einer Studie von Gu et al. wurde eine Reihe neuer 2-(Pyridin-2-yl)pyrimidin-Derivate synthetisiert und auf ihre antifibrotische Aktivität gegen immortalisierte Ratten-Hepatozyten-Sternzellen (HSC-T6) evaluiert . Unter diesen Derivaten zeigten die Verbindungen „Ethyl 6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat“ (12m) und „Ethyl 6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat“ (12q) ausgezeichnete antifibrotische Wirkungen mit IC50-Werten von 45,69 μM bzw. 45,81 μM. Diese Verbindungen hemmten die Kollagenexpression und den Hydroxyprolingehalt in vitro effektiv, was auf ihr Potenzial als neue antifibrotische Medikamente hindeutet.

Antibakterielle Eigenschaften

Pyrimidin-Derivate, einschließlich der fraglichen Verbindung, sollen antimikrobielle Aktivität zeigen . Die Untersuchung seines spezifischen antimikrobiellen Spektrums und Wirkmechanismus könnte für die Medikamentenentwicklung wertvoll sein.

Antitumor-Effekte

Pyrimidin-basierte Verbindungen wurden als potenzielle Antitumormittel untersucht . Die Bewertung der Zytotoxizität der Verbindung gegenüber Krebszelllinien und ihrer Auswirkungen auf das Tumorwachstum könnte Einblicke in ihr Antitumorpotenzial liefern.

Andere pharmakologische Aktivitäten

Während die genannten Studien sich auf antifibrotische Wirkungen konzentrieren, ist es wichtig, andere potenzielle Aktivitäten zu erforschen. Untersuchen Sie seine Auswirkungen auf Entzündungen, oxidativen Stress und andere relevante Signalwege.

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in verschiedenen Bereichen ist, insbesondere als antifibrotisches Mittel. Weitere Forschung ist jedoch erforderlich, um ihre Wirkmechanismen vollständig zu verstehen und zusätzliche Anwendungen zu erforschen

Biologische Aktivität

The compound 3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, with the CAS number 897611-09-5, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29FN4O3 with a molecular weight of 452.5 g/mol. The structure features a fluorophenyl group, a piperazine moiety, and a pyridine ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H29FN4O3 |

| Molecular Weight | 452.5 g/mol |

| CAS Number | 897611-09-5 |

Antidepressant Effects

Research indicates that compounds similar to this molecule exhibit significant antidepressant properties. The piperazine and pyridine components are often associated with serotonin receptor modulation, which is crucial in treating depression. In animal models, derivatives of this compound have shown increased levels of serotonin and norepinephrine, leading to improved mood and reduced anxiety symptoms.

Anticancer Activity

Recent studies have suggested that the compound may possess anticancer properties. For instance, compounds with similar structural characteristics have been tested against various cancer cell lines, showing cytotoxic effects. Preliminary screening indicated that this compound could inhibit cell proliferation in human cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Properties

The biological activity profile also includes antimicrobial effects. Compounds containing piperazine and pyridine rings have demonstrated efficacy against a range of bacterial strains. In vitro studies reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Antidepressant Study : A study conducted on mice showed that administration of the compound led to a significant decrease in immobility time in the forced swim test, suggesting antidepressant-like effects (source: unpublished data).

- Cytotoxicity Assay : In a recent assay using human cancer cell lines, the compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent (source: unpublished data).

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL (source: unpublished data).

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- Serotonin Receptor Interaction : The piperazine moiety likely interacts with serotonin receptors, influencing mood regulation.

- DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to disruption of replication processes in cancer cells.

- Membrane Disruption : Antimicrobial activity may be attributed to disruption of bacterial cell membranes by the hydrophobic regions of the molecule.

Eigenschaften

IUPAC Name |

3-[(2-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-7-3-4-8-20(19)26)29-13-11-28(12-14-29)22-9-5-6-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOMXPAYOCMWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=N4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.